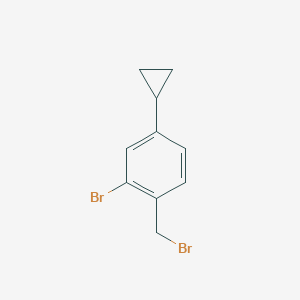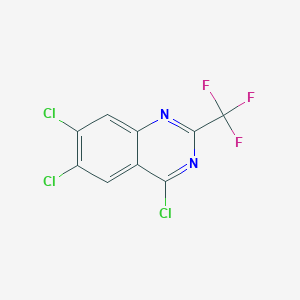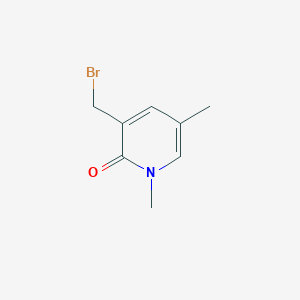
2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene is an organic compound that belongs to the class of brominated aromatic hydrocarbons. This compound features a benzene ring substituted with a bromomethyl group and a cyclopropyl group at the para position relative to the bromomethyl group. The presence of bromine atoms makes it a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene typically involves the bromination of 1-(bromomethyl)-4-cyclopropylbenzene. This can be achieved through electrophilic aromatic substitution using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or carbon tetrachloride
Catalyst: Iron(III) bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and iron(III) bromide remains consistent, but the process is optimized for large-scale production with considerations for safety and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding brominated cyclopropylbenzoic acids.
Reduction: Reduction reactions can remove the bromine atoms, yielding cyclopropylbenzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Cyclopropylbenzyl alcohols, amines, or thiols.
Oxidation: Cyclopropylbenzoic acids.
Reduction: Cyclopropylbenzene.
Applications De Recherche Scientifique
2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated analogs of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The cyclopropyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical transformations.
Molecular Targets and Pathways:
Nucleophilic Substitution Pathway: The bromine atoms are replaced by nucleophiles, forming new carbon-nucleophile bonds.
Oxidation Pathway: The compound is oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Pathway: The bromine atoms are removed, yielding reduced cyclopropylbenzene derivatives.
Similar Compounds:
- 1-Bromo-2-(bromomethyl)benzene
- 2-Bromo-1-(bromomethyl)-4-methylbenzene
- 2-Bromo-1-(bromomethyl)-4-ethylbenzene
Comparison: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H10Br2 |
|---|---|
Poids moléculaire |
289.99 g/mol |
Nom IUPAC |
2-bromo-1-(bromomethyl)-4-cyclopropylbenzene |
InChI |
InChI=1S/C10H10Br2/c11-6-9-4-3-8(5-10(9)12)7-1-2-7/h3-5,7H,1-2,6H2 |
Clé InChI |
VPSMRMPSNLEWRW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=C(C=C2)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)







![2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)
![3-Iodo-2-methylimidazo[1,2-b]pyridazine](/img/no-structure.png)
